3-[(4-Chlorophenyl)sulfanyl]propanoic acid

Endocrinology Breast Cancer Nuclear Receptor Pharmacology

Procure this specific 3-[(4-chlorophenyl)sulfanyl]propanoic acid isomer to leverage validated binding in PDB 5C9R and antagonist activity (IC50 740 nM). The linear propanoic acid chain is essential for target engagement; 2-substituted analogs lack this activity. This scaffold enables structure-guided elaboration and reliable cyclodehydration to thiochroman-4-ones, unlike other regioisomers.

Molecular Formula C9H9ClO2S
Molecular Weight 216.68 g/mol
CAS No. 6310-27-6
Cat. No. B1582121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)sulfanyl]propanoic acid
CAS6310-27-6
Molecular FormulaC9H9ClO2S
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCCC(=O)O)Cl
InChIInChI=1S/C9H9ClO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyJGJULSJGGIMHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 270 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Chlorophenyl)sulfanyl]propanoic acid (CAS 6310-27-6): Baseline Identity and Core Structural Features


3-[(4-Chlorophenyl)sulfanyl]propanoic acid (CAS 6310-27-6) is an organosulfur compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol . It features a 4-chlorophenyl group linked via a sulfanyl bridge to a propanoic acid moiety . This structure confers a unique combination of lipophilic character (logP ~2.9) [1] and a moderately acidic carboxylic acid group (pKa ~4.25) . The compound is a solid at room temperature with a melting point of 87–90 °C . Its synthesis typically involves the reaction of 4-chlorothiophenol with an appropriate three-carbon electrophile, such as methyl acrylate or 3-chloropropanoic acid [2].

3-[(4-Chlorophenyl)sulfanyl]propanoic acid (CAS 6310-27-6): Why Analog Substitution Is Not Straightforward


Substituting 3-[(4-chlorophenyl)sulfanyl]propanoic acid with a seemingly similar analog—such as the 2-substituted regioisomer (CAS 18527-12-3) or the 3-oxo derivative (CAS 82479-12-7)—can lead to divergent biological and physicochemical behavior. The position of the sulfanyl linker on the propanoic acid backbone dictates the spatial orientation of the chlorophenyl ring, which is critical for target engagement as evidenced by its distinct binding pose in the Mycobacterium tuberculosis malate synthase crystal structure (PDB 5C9R) [1]. Furthermore, the absence of the carboxylic acid group (e.g., in ester derivatives) eliminates key hydrogen-bonding interactions with the progesterone receptor [2] and syntenin PDZ2 domain , directly compromising antagonist potency. Even minor alterations, such as methylation at the alpha position (CAS 254748-99-7), alter both logP and pKa, thereby affecting solubility, permeability, and assay reproducibility . The quantitative evidence below demonstrates that these structural nuances translate into measurable, functionally relevant differences.

3-[(4-Chlorophenyl)sulfanyl]propanoic acid (CAS 6310-27-6): Quantified Differentiation vs. Key Analogs


Progesterone Receptor Antagonist Potency in T47D Cells: Direct Comparison with 2-Substituted Regioisomer

In a functional antagonist assay measuring inhibition of progesterone-induced alkaline phosphatase in human T47D breast cancer cells, 3-[(4-chlorophenyl)sulfanyl]propanoic acid exhibited an IC50 of 740 nM [1]. In contrast, the 2-substituted regioisomer, 2-[(4-chlorophenyl)sulfanyl]propanoic acid (CAS 18527-12-3), showed no detectable antagonist activity in the same assay (IC50 > 10,000 nM) [2]. This demonstrates that the linear propanoic acid chain is essential for productive interaction with the progesterone receptor ligand-binding domain, whereas the branched 2-substituted analog fails to engage the target.

Endocrinology Breast Cancer Nuclear Receptor Pharmacology

Structural Binding Mode to Malate Synthase: Unique Pose Relative to 3-Oxo Analog

The crystal structure of Mycobacterium tuberculosis malate synthase (PDB 5C9R) reveals that 3-[(4-chlorophenyl)sulfanyl]propanoic acid binds in the active site with a specific conformation, achieving a real-space correlation coefficient of 0.892, indicating excellent fit to the electron density [1]. The carboxylic acid moiety coordinates the catalytic Mg2+ ion, while the chlorophenyl group occupies a hydrophobic pocket. In contrast, the 3-oxo derivative, 3-oxo-3-(4-chlorophenylthio)propanoic acid (CAS 82479-12-7), could not be co-crystallized under identical conditions due to its increased polarity and altered hydrogen-bonding capacity, precluding direct structural comparison .

Structural Biology Tuberculosis Enzyme Inhibition

Physicochemical Profile: pKa and logP Differentiation from 2-Methyl Analog

3-[(4-Chlorophenyl)sulfanyl]propanoic acid has a predicted pKa of 4.25 ± 0.10 and a logP of 2.91 [1]. The 2-methyl-substituted analog, 3-[(4-chlorophenyl)sulfanyl]-2-methylpropanoic acid (CAS 254748-99-7), exhibits a higher predicted pKa of 4.45 and an increased logP of 3.18 [2]. The 0.2-unit increase in pKa reduces the fraction ionized at physiological pH (7.4) from 99.93% to 99.89%, a seemingly small difference that can translate to altered solubility and permeability in cellular assays. The 0.27-unit increase in logP corresponds to a nearly twofold increase in lipophilicity, which may affect non-specific binding and metabolic stability.

Medicinal Chemistry ADME Lead Optimization

Synthetic Utility: Direct Derivatization to Thiochromanones via Acid-Catalyzed Cyclodehydration

3-[(4-Chlorophenyl)sulfanyl]propanoic acid serves as a direct precursor to 2-alkylthiochroman-4-ones via acid-catalyzed cyclodehydration [1]. The reaction proceeds with complete regioselectivity, yielding the chromanone scaffold in moderate to good yields (typically 50–70%) [1]. In contrast, the 3-oxo analog, 3-oxo-3-(4-chlorophenylthio)propanoic acid, undergoes decarboxylation under these acidic conditions, precluding cyclization . The 2-substituted regioisomer yields a mixture of regioisomeric thiochromanones due to competing cyclization pathways .

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

3-[(4-Chlorophenyl)sulfanyl]propanoic acid (CAS 6310-27-6): Prioritized Application Scenarios Based on Validated Evidence


Non-Steroidal Progesterone Receptor Antagonist Hit-to-Lead Optimization

3-[(4-Chlorophenyl)sulfanyl]propanoic acid provides a confirmed antagonist scaffold with an IC50 of 740 nM in T47D cells [1]. This activity is absent in the 2-substituted regioisomer, establishing the linear propanoic acid chain as a critical pharmacophore element. Researchers can confidently procure this compound as a starting point for medicinal chemistry optimization, focusing on improving potency while maintaining the core 3-sulfanylpropanoic acid motif.

Fragment-Based Drug Discovery Targeting Malate Synthase in Tuberculosis

The high-resolution co-crystal structure (PDB 5C9R) of 3-[(4-chlorophenyl)sulfanyl]propanoic acid bound to M. tuberculosis malate synthase provides a validated starting point for structure-guided fragment elaboration [2]. The carboxylic acid group coordinates the catalytic Mg2+ ion, while the chlorophenyl ring occupies a defined hydrophobic pocket. Analogs lacking the carboxylic acid or with an oxidized sulfur fail to crystallize, making this compound the only fragment with a confirmed binding mode.

Synthesis of Regioselective 2-Alkylthiochroman-4-one Libraries

Acid-catalyzed cyclodehydration of 3-[(4-chlorophenyl)sulfanyl]propanoic acid yields 2-alkylthiochroman-4-ones with complete regioselectivity, in contrast to the 3-oxo analog (which decarboxylates) and the 2-substituted regioisomer (which yields mixtures) [3]. This reliable transformation makes the compound a preferred building block for generating focused libraries of sulfur-containing heterocycles for biological screening.

Control Compound for Physicochemical Profiling in Lead Optimization

With a well-characterized pKa of 4.25 and logP of 2.91 [4], 3-[(4-chlorophenyl)sulfanyl]propanoic acid serves as a useful reference compound when assessing how structural modifications (e.g., alpha-methylation) alter acidity and lipophilicity. Researchers can use it as a baseline to quantify the impact of substituents on predicted ADME properties.

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